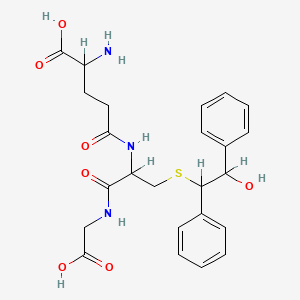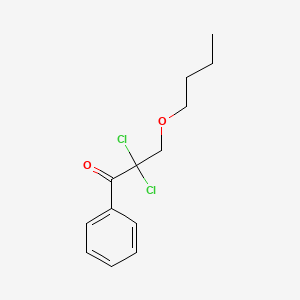
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is an organic compound known for its unique structure and properties. It features a dioxolane ring substituted with a diphenylmethylidene group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dioxolane ring to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the diphenylmethylidene group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce diphenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic systems, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share the diphenylmethylidene group but differ in the presence of a malonic acid moiety.
N-(Diphenylmethylene)glycine Esters: These compounds feature a diphenylmethylene group attached to a glycine ester.
Uniqueness
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
Eigenschaften
| 109911-29-7 | |
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-benzhydrylidene-4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H18O2/c1-18(2)13-19-17(20-18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
LMYXQNPLLNXITA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=C(C2=CC=CC=C2)C3=CC=CC=C3)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)

